N-(2-(3-Bromobenzoyl)phenyl)acetamide
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Overview
Description
N-(2-(3-Bromobenzoyl)phenyl)acetamide is a chemical compound with the molecular formula C15H12BrNO2 and a molecular weight of 318.17 g/mol . It appears as a yellow to pale yellow solid and has a melting point of 74 to 78 °C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-(3-Bromobenzoyl)phenyl)acetamide typically involves the reaction of 3-bromobenzoyl chloride with 2-aminophenylacetamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
N-(2-(3-Bromobenzoyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
N-(2-(3-Bromobenzoyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-(3-Bromobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(2-(3-Bromobenzoyl)phenyl)acetamide can be compared with other similar compounds, such as:
N-(2-(4-Bromobenzoyl)phenyl)acetamide: Similar structure but with the bromine atom in a different position, which can lead to different chemical and biological properties.
N-(2-(3-Chlorobenzoyl)phenyl)acetamide:
N-(2-(3-Methylbenzoyl)phenyl)acetamide: Similar structure but with a methyl group instead of bromine, which can influence its chemical behavior and interactions.
This compound is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12BrNO2 |
---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
N-[2-(3-bromobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12BrNO2/c1-10(18)17-14-8-3-2-7-13(14)15(19)11-5-4-6-12(16)9-11/h2-9H,1H3,(H,17,18) |
InChI Key |
WKYFWKQXIYETBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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